9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine

Catalog No.
S3128725
CAS No.
1210659-07-6
M.F
C11H20N2
M. Wt
180.295
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine

CAS Number

1210659-07-6

Product Name

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine

IUPAC Name

9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine

Molecular Formula

C11H20N2

Molecular Weight

180.295

InChI

InChI=1S/C11H20N2/c12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7,12H2

InChI Key

HRBBQZVAAHKYHY-UHFFFAOYSA-N

SMILES

C1CC2CC(CC(C1)N2C3CC3)N

Solubility

not available

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic compound notable for its unique chemical structure, which includes a cyclopropyl group and a nitrogen atom integrated into the bicyclic framework. Its molecular formula is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.24 g/mol. This compound belongs to the class of azabicyclo compounds, which are recognized for their diverse applications in medicinal chemistry and organic synthesis due to their potential biological activity and structural complexity .

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine derivatives, often employing catalysts like Raney nickel or palladium on carbon.
  • Substitution: It can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to various substituted derivatives.

These reactions are crucial for synthesizing derivatives that may have enhanced biological properties or different functionalities.

Research indicates that 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine exhibits potential biological activities, particularly in pharmacology. Compounds of this class have been studied for their interactions with neurotransmitter systems, suggesting possible applications in treating neurological disorders. Preliminary studies indicate that this compound may possess antimicrobial and antiviral properties, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the following methods:

  • Reductive Amination: A common synthetic route involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with cyclopropylamine in the presence of reducing agents such as sodium triacetoxyhydridoborate.
  • Automated Production: For industrial applications, large-scale reductive amination processes are employed using automated reactors and continuous flow systems to ensure high yield and purity.
  • Catalytic Methods: The use of catalysts like ruthenium complexes can enhance the efficiency of the reaction, facilitating the formation of the desired compound under controlled conditions.

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules that may have significant therapeutic potential.
  • Biology: The compound is investigated for its potential interactions with biological targets, including enzymes and receptors.
  • Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
  • Industry: The compound is utilized in developing agrochemicals and other industrial chemicals, highlighting its versatility across various fields .

Understanding the interaction mechanisms of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is essential for elucidating its pharmacological effects. Interaction studies focus on how this compound binds to specific molecular targets, such as receptors or enzymes, which can modulate their activity. These studies typically involve biological assays that assess the compound's effects on neurotransmitter systems, contributing to knowledge about its potential therapeutic applications in treating conditions like depression or anxiety disorders .

Several compounds share structural similarities with 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine, each possessing unique features that differentiate them:

Compound NameCAS NumberKey Features
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine76272-56-5Methyl substitution on nitrogen
(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-aminesVariousDifferent stereochemistry influencing reactivity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one198210-86-5Benzyl substitution providing different reactivity

The uniqueness of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amines lies primarily in its cyclopropyl substituent, which influences its steric and electronic properties compared to other similar compounds. This feature may enhance its biological activity and selectivity towards specific receptors or enzymes, making it a valuable subject for further research in medicinal chemistry and pharmacology .

XLogP3

1.4

Dates

Modify: 2023-08-18

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